Ethyl 2-(3,4-dichlorobenzamido)-4-methylthiazole-5-carboxylate
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Description
Scientific Research Applications
Synthetic Modifications and Applications
Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives have been synthesized and explored for antimicrobial activities against various strains of bacteria and fungi. The structure-activity relationship of these compounds provides a foundation for understanding the potential applications of Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate in antimicrobial research (Desai et al., 2019).
Molecular Structure Analysis
Studies on structurally related compounds, such as ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, reveal the importance of hydrogen bonding in the molecular structure, which could imply similar significant interactions for the compound (Lynch & McClenghan, 2004).
Chemical Synthesis and Isomerization
The isomerization of amino acid components in thiazoline peptides provides insights into the chemical behavior and potential reactivity of thiazole derivatives, which may extend to Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate in synthetic contexts (Hirotsu et al., 1970).
Antimicrobial and Antifungal Properties
The exploration of thiazole derivatives for antimicrobial and antifungal properties underscores the potential of Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate in similar applications, given its structural relation to studied compounds (Desai et al., 2019).
Properties
IUPAC Name |
ethyl 2-[(3,4-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-3-21-13(20)11-7(2)17-14(22-11)18-12(19)8-4-5-9(15)10(16)6-8/h4-6H,3H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQQNUMYTKBYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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